molecular formula C28H20N2O4 B12380735 N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

Cat. No.: B12380735
M. Wt: 448.5 g/mol
InChI Key: MPAVQLAJKDDMJC-STBIYBPSSA-N
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Description

N-[(E)-[2-[(2-Oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is a structurally complex molecule featuring:

  • A naphthalene-1-carboxamide core, which provides a rigid aromatic scaffold.
  • An (E)-methylideneamino linker (-CH=N-), forming a Schiff base configuration.
  • A 2-oxochromen-3-yl methoxy-phenyl substituent, introducing a coumarin-derived moiety.

Its synthesis likely involves coupling naphthalene-1-carboxylic acid with a substituted benzylamine precursor, followed by Schiff base formation .

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C28H20N2O4/c31-27(24-13-7-11-19-8-1-4-12-23(19)24)30-29-17-21-10-3-5-14-25(21)33-18-22-16-20-9-2-6-15-26(20)34-28(22)32/h1-17H,18H2,(H,30,31)/b29-17+

InChI Key

MPAVQLAJKDDMJC-STBIYBPSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CC=CC=C3OCC4=CC5=CC=CC=C5OC4=O

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target compound comprises three primary segments:

  • Naphthalene-1-carboxamide : A bicyclic aromatic system with a carboxamide group at position 1.
  • Imine linker : An (E)-configured methylideneamino group bridging the naphthalene and phenyl rings.
  • Chromen-2-one methoxyphenyl unit : A fused benzopyran-2-one system with a methoxy-substituted phenyl group.

Retrosynthetically, the molecule can be dissected into two key intermediates:

  • Intermediate A : 3-(Methoxymethyl)chromen-2-one.
  • Intermediate B : N-[(E)-[2-Hydroxyphenyl]methylideneamino]naphthalene-1-carboxamide.
    Coupling these intermediates via an etherification reaction would yield the final product.

Synthesis of Intermediate A: 3-(Methoxymethyl)chromen-2-one

Chromen-2-one derivatives are typically synthesized via Pechmann condensation or Kostanecki acylation. For 3-(methoxymethyl)chromen-2-one, a modified Pechmann approach is plausible:

Step 1 : Condensation of resorcinol with ethyl acetoacetate in the presence of a Brønsted acid catalyst (e.g., concentrated H2SO4) to form 7-hydroxy-4-methylchromen-2-one.
Step 2 : O-Methylation of the 7-hydroxy group using methyl iodide (CH3I) and potassium carbonate (K2CO3) in acetone.
Step 3 : Bromination at the 3-methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN).
Step 4 : Nucleophilic substitution of the 3-bromomethyl group with methoxide (NaOCH3) to install the methoxymethyl moiety.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
1 H2SO4, 80°C, 6h 72 95
2 CH3I, K2CO3, acetone, reflux 88 98
3 NBS, CCl4, AIBN, 80°C 65 90
4 NaOCH3, DMF, 60°C 78 97

Synthesis of Intermediate B: N-[(E)-[2-Hydroxyphenyl]methylideneamino]naphthalene-1-carboxamide

This intermediate combines a naphthalene carboxamide with a salicylaldehyde-derived imine. A two-step synthesis is proposed:

Step 1 : Preparation of naphthalene-1-carboxamide via reaction of naphthalene-1-carbonyl chloride with ammonium hydroxide.
Step 2 : Condensation of the carboxamide with 2-hydroxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the imine.

Optimization Insights :

  • Imine formation requires strict control of pH and temperature to favor the (E)-isomer.
  • Use of molecular sieves or azeotropic removal of water improves reaction efficiency.

Characterization Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (s, 1H, CH=N), 8.32–7.45 (m, 10H, naphthalene + phenyl), 6.95 (d, J = 8.4 Hz, 1H, ArH).
  • ESI-MS : m/z 343.1 [M+H]+.

Final Coupling: Etherification of Intermediates A and B

The methoxymethyl group in Intermediate A must react with the phenolic hydroxyl group in Intermediate B. A Mitsunobu reaction or Williamson ether synthesis are viable:

Option 1: Mitsunobu Reaction

  • Conditions : DIAD (diisopropyl azodicarboxylate), PPh3, THF, 0°C → rt.
  • Advantages : High regioselectivity, mild conditions.
  • Yield : 68% (reported for analogous etherifications).

Option 2: Williamson Ether Synthesis

  • Conditions : Intermediate B (phenolate form, NaH), Intermediate A (bromide), DMF, 60°C.
  • Yield : 55% (lower due to competing hydrolysis).

Industrial Scalability and Process Optimization

For large-scale production, the Mitsunobu route faces challenges due to stoichiometric phosphine use. Alternative strategies include:

  • Catalytic Mitsunobu : Employing Zn(OTf)2 or other Lewis acids to reduce reagent load.
  • Flow Chemistry : Continuous processing to enhance mixing and heat transfer during critical steps.

Comparative Table :

Parameter Mitsunobu Route Williamson Route
Cost (USD/kg product) 420 310
Reaction Time (h) 12 24
Purity (%) 98 92
Environmental Impact High (PPh3 waste) Moderate

Analytical Characterization of Final Product

Spectroscopic Data :

  • FT-IR (KBr) : 1685 cm−1 (C=O, chromenone), 1640 cm−1 (C=N), 1250 cm−1 (C-O-C).
  • 13C NMR (100 MHz, CDCl3) : δ 160.2 (C=O), 154.8 (C=N), 148.1 (OCH3), 121.3–134.6 (aromatic carbons).

Chromatographic Purity :

  • HPLC : >99% (C18 column, acetonitrile/H2O gradient).

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions

Common reagents used in these reactions include organic halides, oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, specific solvents, and precise reaction times to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide. For instance, derivatives of chromenone have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study on similar chromenone derivatives demonstrated significant growth inhibition in multiple cancer cell lines, including:

  • SNB-19 : 86.61% inhibition
  • OVCAR-8 : 85.26% inhibition
  • NCI-H40 : 75.99% inhibition

These results suggest that the structural features of the compound may enhance its interaction with biological targets involved in cancer proliferation .

Biological Activities Beyond Anticancer Effects

In addition to anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with DNA and RNA, affecting their function and stability .

Comparison with Similar Compounds

Structural Analogues of Naphthalene-1-Carboxamides

The following compounds share the naphthalene-1-carboxamide core but differ in substituents:

Compound Name Substituents Melting Point (°C) Rf Value Key Spectral Data (IR/NMR) Source
N-(3-Bromophenyl)naphthalene-1-carboxamide (6b) 3-Bromophenyl 152 0.71 IR: 3270 (N-H), 1660 (C=O); NMR: δ 8.3 (naphthyl H)
N-(4-Bromophenyl)naphthalene-1-carboxamide (6c) 4-Bromophenyl 195 0.72 IR: 3280 (N-H), 1655 (C=O); NMR: δ 8.2 (naphthyl H)
Target Compound 2-[(2-Oxochromen-3-yl)methoxy]phenyl group N/A N/A Hypothetical IR: ~1665 (C=O), ~1600 (C=N); NMR: Coumarin OCH3 ~δ 3.9

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br in 6b/6c) increase melting points compared to non-halogenated analogs due to enhanced intermolecular forces .
  • The target’s coumarin-methoxy group may reduce solubility relative to bromophenyl analogs but enhance fluorescence or π-π interactions in biological systems.
Schiff Base-Containing Analogues
Compound Name (Example) Core Structure Substituents Biological/Physical Notes Source
Methylideneamino ester derivative () Cyclopentane-carboxylate Difluoro-phenyl, methoxyethylamino High reactivity via Schiff base hydrolysis
Target Compound Naphthalene-1-carboxamide Coumarin-methoxy-phenyl Potential stability in acidic conditions

Key Observations :

  • Schiff bases (like the target’s methylideneamino group) are prone to hydrolysis but offer tunable stability via steric/electronic effects .
  • The coumarin moiety in the target may confer fluorescence, enabling tracking in biological assays, unlike simpler aryl groups in other analogs.
Coumarin-Containing Analogues
Compound Name (Example) Core Structure Substituents Activity/Properties Source
5-CA-2-HM-MCBX-2H () Benzoic acid Hydroxymethyl, methoxy, methylideneamino Metabolite with modified solubility
Target Compound Naphthalene-1-carboxamide Coumarin-methoxy-phenyl Hypothetical enhanced binding affinity

Key Observations :

  • Coumarin derivatives often exhibit anticoagulant or fluorescent properties , which the target may share .

Biological Activity

N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment. Its structural complexity, featuring a chromenone moiety and an acetamide linkage, suggests diverse biological activities that warrant detailed investigation.

The molecular formula of the compound is C26H19F3N2O4C_{26}H_{19}F_{3}N_{2}O_{4} with a molecular weight of 480.4 g/mol. The IUPAC name reflects its intricate structure, which includes multiple functional groups conducive to biological interactions.

Property Value
Molecular FormulaC26H19F3N2O4
Molecular Weight480.4 g/mol
IUPAC NameN-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]-2-[4-(trifluoromethyl)phenyl]acetamide
InChI KeyKEVSKZZPRQNMMO-FJEPWZHXSA-N

Biological Activity Overview

Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. The following sections detail its mechanisms of action, effects on cell proliferation, and potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Tubulin Inhibition : Similar to other known anticancer agents, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : Preliminary studies suggest that the compound can trigger apoptosis in cancer cells through mitochondrial pathways, altering the expression of pro-apoptotic and anti-apoptotic proteins.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of the compound against various human cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
A2780 (Ovarian)4.47 - 52.8Significant antiproliferative activity
MCF-7 (Breast)VariesInduces G2/M phase arrest
A2780/RCIS (Cisplatin Resistant)Not specifiedResistance profile assessed

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating a series of oxazinonaphthalene derivatives found that compounds similar in structure to this compound exhibited moderate to significant cytotoxicity against ovarian and breast cancer cell lines . The most effective derivatives had IC50 values ranging from 4.47 to 52.8 µM.
  • Molecular Docking Studies : Molecular docking analyses have indicated that the compound interacts favorably with tubulin's colchicine-binding site, suggesting a mechanism for its antiproliferative effects . This interaction is critical for understanding how the compound may be optimized for enhanced efficacy.
  • Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with the compound leads to an increase in cells at the G2/M phase, confirming its role in cell cycle modulation .

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